molecular formula C24H24N2O5S B2904699 N-[(Z)-2-(4-tert-butylbenzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline CAS No. 1025609-87-3

N-[(Z)-2-(4-tert-butylbenzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline

Cat. No.: B2904699
CAS No.: 1025609-87-3
M. Wt: 452.53
InChI Key: NAXDFQPMVIHCKS-QJOMJCCJSA-N
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Description

N-[(Z)-2-(4-tert-butylbenzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline (CAS 1025609-87-3) is a specialized chemical compound with a molecular formula of C₂₄H₂₄N₂O₅S and a molecular weight of 452.5 g/mol . This nitroethenyl-substituted aniline derivative is characterized by its distinct (Z)-configured ethenyl bridge, which is functionalized with a 4-tert-butylbenzenesulfonyl group and a nitro moiety . Compounds within this structural family are of significant interest in medicinal and chemical research, particularly as building blocks for the synthesis of more complex molecules and in the exploration of novel chemical reactions and mechanisms . Researchers are investigating similar sulfonamide and phenoxyaniline derivatives for their potential as inhibitors of neuronal voltage-gated calcium channels, specifically the CaV2.2 (N-type) and CaV3.2 (T-type) channels, which are promising therapeutic targets for the treatment of neuropathic pain . The mechanism of action for such compounds often involves the modulation of ion channel function, potentially through interactions with specific channel states or binding sites. Furthermore, the structural features of this compound, including the sulfonamide and nitroethenyl groups, allow it to participate in various chemical reactions, such as Michael additions with nucleophiles, enabling the formation of new carbon-carbon bonds and expanding its utility in synthetic chemistry . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(Z)-2-(4-tert-butylphenyl)sulfonyl-2-nitroethenyl]-4-phenoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-24(2,3)18-9-15-22(16-10-18)32(29,30)23(26(27)28)17-25-19-11-13-21(14-12-19)31-20-7-5-4-6-8-20/h4-17,25H,1-3H3/b23-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXDFQPMVIHCKS-QJOMJCCJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)OC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=C(C=C2)OC3=CC=CC=C3)/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Sulfonyl and Nitroethenyl Groups

Compound A : 4-Bromo-N-(2-nitrophenyl)benzamide ()

  • Structural Differences : Replaces the 4-tert-butylbenzenesulfonyl group with a bromobenzamide moiety.
  • The bromine atom may enhance halogen bonding but reduces steric hindrance compared to the tert-butyl group.
  • Synthesis : Prepared via reactions involving 2-nitroaniline, contrasting with the Friedel-Crafts-derived sulfonamide precursors in .

Compound B: N-[(5-Nitro-2-thienyl)methylene]-4-phenoxyaniline ()

  • Structural Differences : Substitutes the sulfonyl-nitroethenyl bridge with a thienyl-methylene group.
  • Impact : The thiophene ring introduces aromaticity and π-conjugation, which may alter electronic properties and UV-Vis absorption. The nitro group on the thienyl ring differs in orientation compared to the nitroethenyl group in the target compound.
  • Physical Properties : Predicted density (1.28 g/cm³) and boiling point (494.8°C) suggest lower volatility compared to sulfonamide derivatives .

Compound C : 4-Methyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline ()

  • Structural Differences : Replaces the 4-tert-butylbenzenesulfonyl group with a methylsulfanyl substituent.
  • The Z-configuration is retained, but the absence of a bulky tert-butyl group may enhance conformational flexibility .

Functional Group Comparisons

Feature Target Compound Compound A Compound B Compound C
Sulfonyl Group 4-tert-Butylbenzenesulfonyl Absent Absent Absent
Nitro Group Position On ethenyl bridge (Z-configuration) On benzene ring (para) On thienyl ring (5-position) On ethenyl bridge (Z-configuration)
Steric Bulk High (tert-butyl) Moderate (bromine) Low (thienyl) Low (methylsulfanyl)
Electron Effects Strongly electron-withdrawing Moderate (amide) Conjugation-dominated Weakly electron-donating

Reactivity and Spectral Data

  • Synthesis Pathways: Unlike the Friedel-Crafts-derived sulfonamides in , the target compound’s synthesis likely involves condensation of 4-phenoxyaniline with a pre-formed nitroethenyl sulfonyl chloride. This contrasts with triazole-thiones (), which require cyclization steps .
  • IR Spectroscopy: The target compound’s nitroethenyl group would exhibit ν(NO₂) stretches near 1520–1350 cm⁻¹, similar to ranitidine-related impurities (–7). However, the sulfonyl group’s ν(SO₂) stretches (~1350–1150 cm⁻¹) differentiate it from thiol-containing analogs (e.g., ’s triazole-thiones, which lack ν(S-H) bands) .

Physicochemical Properties

  • Solubility : The tert-butyl group likely enhances lipophilicity compared to smaller substituents (e.g., methyl or bromine).
  • Stability : The sulfonyl group increases resistance to hydrolysis relative to amide or ester analogs.

Research Implications

The target compound’s unique combination of steric bulk, electron-withdrawing groups, and rigid Z-configuration positions it as a candidate for selective organic transformations or bioactive molecule development. Comparative studies with analogs highlight the critical role of substituent choice in modulating reactivity and physical properties.

Q & A

Q. What are the recommended synthetic routes for preparing N-[(Z)-2-(4-tert-butylbenzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline, and how are critical intermediates characterized?

Methodological Answer: The synthesis typically involves a multi-step approach:

Sulfonylation : React 4-tert-butylbenzenesulfonyl chloride with a nitroethenyl precursor under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfonyl-nitroethenyl intermediate.

Condensation : Couple the intermediate with 4-phenoxyaniline via a nucleophilic substitution or Michael addition, ensuring stereochemical control of the (Z)-configuration.

Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization.
Characterization :

  • NMR : Confirm regiochemistry and stereochemistry (¹H/¹³C, NOESY for Z/E configuration).
  • HPLC-MS : Verify purity (>95%) and molecular weight .

Q. How should solubility and stability challenges be addressed during experimental handling of this compound?

Methodological Answer:

  • Solubility : Test polar aprotic solvents (DMF, DMSO) for dissolution. If insoluble, use sonication or co-solvents (e.g., THF/DMSO mixtures).
  • Stability : Store at 2–8°C under nitrogen or argon to prevent nitro group reduction. Protect from light using amber vials .
  • Monitoring : Conduct periodic HPLC analysis to detect degradation products (e.g., nitroso derivatives) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for stereoselective synthesis?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict Z/E selectivity.
  • Reaction Path Screening : Tools like the Artificial Force Induced Reaction (AFIR) method identify energetically favorable pathways for nitroethenyl coupling .
  • Machine Learning : Train models on existing sulfonylation reaction datasets to recommend solvent/base combinations that maximize yield .

Q. What mechanistic insights explain contradictory reports on the compound’s reactivity in nucleophilic environments?

Methodological Answer:

  • Intermediate Trapping : Use in-situ IR or ESI-MS to detect transient species (e.g., nitrile oxides or sulfonate esters).
  • Kinetic Studies : Vary temperature and solvent polarity to determine rate-determining steps. For example, polar solvents may stabilize charged intermediates, accelerating nitro group displacement .
  • Isotopic Labeling : Introduce ¹⁵N or ¹⁸O labels to track nitro group behavior during hydrolysis .

Q. How can statistical experimental design resolve discrepancies in biological activity data across studies?

Methodological Answer:

  • Factorial Design : Screen variables (e.g., concentration, incubation time) to identify confounding factors. For example, cytotoxicity assays may show variability due to serum protein binding.
  • Response Surface Methodology (RSM) : Optimize assay conditions (pH, temperature) to minimize noise.
  • Meta-Analysis : Use tools like PRISMA to aggregate data from independent studies and assess bias (e.g., cell line specificity) .

Q. What methodologies are recommended for evaluating the compound’s biological activity and structure-activity relationships (SAR)?

Methodological Answer:

  • In Vitro Assays :
    • Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative strains.
    • Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination.
  • SAR Studies :
    • Synthesize analogs with modified sulfonyl or phenoxy groups.
    • Correlate electronic properties (Hammett σ values) with bioactivity using QSAR models .
  • Target Identification : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to map protein interactions .

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